molecular formula C24H25NO6 B11312190 4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11312190
M. Wt: 423.5 g/mol
InChI Key: UOYRCTDQBSFTNI-UHFFFAOYSA-N
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Description

4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple stepsThe final steps involve the attachment of the butanoic acid moiety through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C20_{20}H18_{18}O5_5
  • CAS Number : 374707-77-4
  • Molecular Weight : 338.35 g/mol

The structure features a chromenone moiety which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could potentially enhance cognitive functions and has implications in treating Alzheimer's disease .
  • Antioxidant Activity : The presence of the chromenone structure is associated with antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory mediators .

In Vitro Studies

In vitro studies have shown varying degrees of biological activity for this compound and its derivatives:

  • Cognitive Enhancement : In a modified Y-maze test, certain derivatives showed significant improvement in cognitive performance at specific concentrations (5 μmol/kg), indicating potential use in cognitive disorders .
  • Cell Viability Assays : Studies conducted on different cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

  • Cognitive Tests : Animal studies demonstrated that administration of the compound led to improved performance in memory tasks, supporting its potential as a therapeutic agent for cognitive decline .
  • Tumor Growth Inhibition : In vivo experiments indicated that certain derivatives could significantly inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Alzheimer’s Disease Model : A study involving a transgenic mouse model for Alzheimer’s showed that treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function .
  • Cancer Treatment Trials : Clinical trials are ongoing to evaluate the effectiveness of this compound in various cancers, particularly those resistant to conventional therapies. Early results indicate promising outcomes with manageable side effects .

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

4-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C24H25NO6/c1-15-18-10-11-20(30-14-21(26)25-12-6-9-22(27)28)16(2)23(18)31-24(29)19(15)13-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-14H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

UOYRCTDQBSFTNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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